molecular formula C12H18N2O4S B2863191 4-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid CAS No. 2095776-06-8

4-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2863191
CAS No.: 2095776-06-8
M. Wt: 286.35
InChI Key: QELOQKWPKNDYEB-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid (IUPAC name: 4-Methyl-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1,3-thiazole-5-carboxylic acid) is a thiazole derivative characterized by a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at position 2 and a carboxylic acid group at position 5 of the thiazole ring . The Boc group enhances solubility in organic solvents and serves as a protective moiety for amines during synthetic processes, making this compound valuable in medicinal chemistry workflows .

Properties

IUPAC Name

4-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-7-9(10(15)16)19-8(14-7)5-6-13-11(17)18-12(2,3)4/h5-6H2,1-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELOQKWPKNDYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene ring. The thiophene ring is then functionalized with various substituents through a series of reactions, including esterification and amidation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key structural analogs of the target compound include:

Compound Name Substituents (Thiazole Ring Positions) Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid (Target) 2: Boc-protected aminoethyl; 4: methyl; 5: COOH C₁₂H₁₇N₃O₄S 299.35 Boc group enhances stability and solubility; carboxylic acid for reactivity
4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid 2: thienyl; 4: methyl; 5: COOH C₉H₇NO₂S₂ 225.29 Thienyl group introduces π-conjugation; lacks aminoethyl-Boc substituent
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid 4: thiazole; 3: isoxazole; 5: COOH C₈H₆N₂O₃S 210.21 Bicyclic structure (thiazole-isoxazole); compact scaffold
3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid Thiazolidine ring (saturated); 2: COOH; 3: Boc C₁₀H₁₅NO₄S 245.30 Saturated thiazolidine ring; reduced aromaticity compared to thiazole

Key Observations :

  • The Boc-protected aminoethyl group in the target compound distinguishes it from simpler analogs like the thienyl-substituted derivative , which lacks this functional group.
  • Saturation of the thiazole ring (e.g., thiazolidine in ) reduces aromaticity and may influence binding affinity in biological systems.
  • Bicyclic systems (e.g., thiazole-isoxazole in ) offer rigid scaffolds but may limit conformational flexibility compared to the target compound’s ethyl-linked Boc group.
Physicochemical Properties
  • Solubility : The Boc group in the target compound improves lipophilicity, making it more soluble in organic solvents (e.g., DMSO, chloroform) compared to the polar thienyl derivative .
  • Stability: Boc protection prevents unwanted side reactions at the amino group, enhancing synthetic utility . In contrast, thiazolidine derivatives may exhibit lower thermal stability due to ring strain .

Biological Activity

4-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid (CAS Number: 2248382-93-4) is a thiazole derivative that has garnered attention for its potential biological activities. This compound possesses a unique structural configuration that may contribute to its pharmacological properties, including enzyme inhibition and anti-inflammatory effects.

The molecular formula of the compound is C12H18N2O4SC_{12}H_{18}N_{2}O_{4}S, with a molecular weight of 286.35 g/mol. The structure includes a thiazole ring, which is known for its role in various biological activities, particularly in enzyme inhibition.

PropertyValue
Molecular FormulaC12H18N2O4SC_{12}H_{18}N_{2}O_{4}S
Molecular Weight286.35 g/mol
CAS Number2248382-93-4

Enzyme Inhibition

Research has indicated that compounds similar to 4-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid can act as inhibitors of various enzymes. For instance, thiazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme critical in melanin production. In a study involving related compounds, significant inhibition of tyrosinase activity was observed, suggesting potential applications in treating hyperpigmentation disorders .

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation in various models. This suggests that 4-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid may exhibit similar effects, potentially making it useful in treating inflammatory conditions.

Study on Tyrosinase Inhibition

In a study focusing on the biological evaluation of thiazolidine derivatives, it was found that specific analogs exhibited up to 66.47% inhibition of mushroom tyrosinase at a concentration of 20 μM . This highlights the potential for thiazole-based compounds to serve as effective tyrosinase inhibitors, which could be extrapolated to the activity of 4-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid .

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